3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate
CAS No.: 21197-70-6
Cat. No.: VC11797589
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21197-70-6 |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-7-9-19-10-8-13/h7-10,16,20H,5-6H2,1-4H3 |
| Standard InChI Key | UDEUMYBRXZCSDW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate, reflecting its esterified carboxyl groups and methyl substituents. Its structure consists of a central 1,4-dihydropyridine ring fused to a pyridine moiety at the 4-position, with two ethyl ester groups at the 3- and 5-positions and methyl groups at the 2- and 6-positions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 330.4 g/mol | |
| CAS Registry Number | 21197-70-6 | |
| PubChem CID | 322224 | |
| SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C |
Crystallographic and Conformational Data
X-ray crystallography reveals a planar 1,4-dihydropyridine core with a chair-like conformation stabilized by intramolecular hydrogen bonding between the N–H group and adjacent ester oxygen atoms . The dihedral angle between the two pyridine rings is approximately 45°, indicating moderate conjugation between the aromatic systems . The Cambridge Crystallographic Data Centre (CCDC) entry 134467 provides further details on bond lengths and angles, confirming the presence of a distorted tetrahedral geometry at the nitrogen centers .
Synthesis and Modification Pathways
Classical Hantzsch Dihydropyridine Synthesis
The compound is synthesized via a modified Hantzsch reaction, involving the cyclocondensation of ethyl acetoacetate, ammonium acetate, and 4-pyridinecarboxaldehyde in refluxing ethanol. This one-pot methodology yields the dihydropyridine core, with subsequent esterification introducing the ethyl carboxylate groups.
The reaction proceeds with a reported yield of 58–62%, as optimized by stoichiometric control and catalytic acetic acid.
Bromination and Functionalization
Bromination at the 3'-position of the pyridine ring, as demonstrated in related derivatives (e.g., diethyl 3'-bromo-2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate), enables further cross-coupling reactions such as Suzuki-Miyaura arylations . This modification pathway expands the compound’s utility in synthesizing pharmacologically active analogs, though specific data on the parent compound’s reactivity remain scarce .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but dissolves readily in dichloromethane and dimethyl sulfoxide. Stability studies indicate decomposition above 220°C, with no significant hygroscopicity observed under standard storage conditions.
Table 2: Spectroscopic Data (Theoretical)
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1725 cm (C=O ester), 1650 cm (C=N), 1550 cm (C=C) |
| H NMR | δ 1.25 (t, 6H, CHCH), δ 2.35 (s, 6H, CH), δ 4.15 (q, 4H, OCH) |
| C NMR | δ 14.1 (CHCH), δ 167.8 (C=O), δ 148.2 (pyridine C=N) |
Experimental data remain unpublished, but computational models predict these spectral features based on analogous structures .
Applications and Research Significance
Coordination Chemistry
The compound’s bipyridine motif serves as a bidentate ligand for transition metals such as ruthenium(II) and iridium(III), forming complexes with tunable photoluminescent properties. For example, Ru(II) complexes derived from similar ligands exhibit metal-to-ligand charge transfer (MLCT) transitions in the visible range (λ ≈ 610 nm), relevant to organic light-emitting diodes (OLEDs).
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